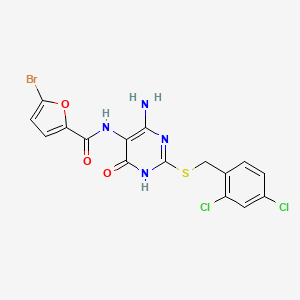

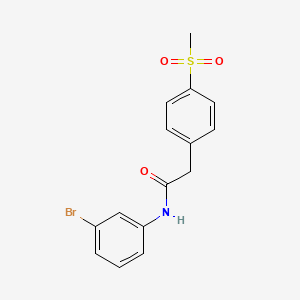

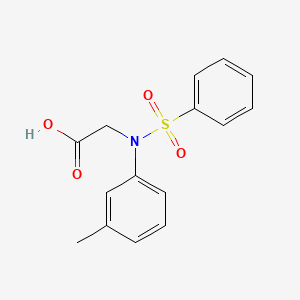

5-(Bromomethyl)-4,6-dichloro-2-(methylsulfanyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimidine is a basic structure in many important biomolecules like DNA and RNA. It’s a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

Pyrimidines can be synthesized using several methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction .

Molecular Structure Analysis

The molecular structure of pyrimidines is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The exact structure of “5-(Bromomethyl)-4,6-dichloro-2-(methylsulfanyl)pyrimidine” would include additional functional groups attached to the pyrimidine ring.

Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones can lead to the synthesis of structurally important pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, a related compound, 5-(Bromomethyl)pyrimidine, has a molecular formula of C5H5BrN2 and an average mass of 173.011 Da .

Applications De Recherche Scientifique

Antiviral Activity

Compounds derived from pyrimidines, including modifications at the 5-position, have been evaluated for their antiviral properties. A study explored the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, revealing their potential in inhibiting retrovirus replication in cell culture. The research highlighted that certain derivatives exhibit pronounced antiretroviral activity, comparable to reference drugs adefovir and tenofovir, without measurable toxicity (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Synthesis of Pyrimidine Derivatives

Research into pyrimidine derivatives has led to the synthesis of new compounds with potential biological applications. For instance, the conversion of 5-bromo-2,4-dichloro-6-methylpyrimidine with methylhydrazine in chloroform has been documented, yielding intermediates used to create 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives. These derivatives have further reacted with secondary amines, indicating their versatility in chemical synthesis (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Chemotherapeutic Activity

The development of pyrimidine derivatives for cancer treatment has been a significant area of research. Compounds incorporating the pyrimidine nucleus have been investigated for their cytotoxic properties against various cancer cell lines. Studies have shown that certain 5-hydroxymethylpyrimidine derivatives exhibit moderate anticancer properties, highlighting the potential of pyrimidine modifications in the development of new chemotherapeutic agents (Stolarczyk, Matera-Witkiewicz, Wolska, Krupińska, Mikołajczyk, Pyra, & Bryndal, 2021).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Pyrimidine derivatives have been shown to have a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .

Mode of Action

It’s worth noting that pyrimidine derivatives have been used in suzuki–miyaura (sm) cross-coupling reactions , which involve the formation of carbon-carbon bonds through the reaction of an organoboron compound with a halide or pseudohalide .

Biochemical Pathways

Purine and pyrimidine synthesis and metabolism play major roles in controlling embryonic and fetal development and organogenesis .

Result of Action

Pyrimidine derivatives have been shown to have neuroprotective and anti-neuroinflammatory properties .

Propriétés

IUPAC Name |

5-(bromomethyl)-4,6-dichloro-2-methylsulfanylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrCl2N2S/c1-12-6-10-4(8)3(2-7)5(9)11-6/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSHTGHRDHAKJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)CBr)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrCl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2975453.png)

![2-propynyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2975455.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2975457.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide](/img/structure/B2975458.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-phenoxyethyl)amino)-2-methylpropanoic acid](/img/structure/B2975460.png)